Benzofuran, 3-methoxy-

Kinetic Studies Reaction Mechanism Enol Ethers

3-Methoxybenzofuran (CAS 63923-68-2), a benzofuran derivative characterized by a methoxy substituent at the 3-position of the furan ring, serves as a valuable intermediate in organic synthesis and a core scaffold in medicinal chemistry. Its utility stems from its participation in diverse chemical transformations, such as Diels–Alder reactions yielding polyfunctional dibenzofurans , and its role as a precursor in the catalytic synthesis of the natural product ambofuranol.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 63923-68-2
Cat. No. B3355862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 3-methoxy-
CAS63923-68-2
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=COC2=CC=CC=C21
InChIInChI=1S/C9H8O2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6H,1H3
InChIKeyUAYJARJAAOYQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzofuran (CAS 63923-68-2) Procurement Guide for Medicinal Chemistry and Organic Synthesis


3-Methoxybenzofuran (CAS 63923-68-2), a benzofuran derivative characterized by a methoxy substituent at the 3-position of the furan ring, serves as a valuable intermediate in organic synthesis and a core scaffold in medicinal chemistry. Its utility stems from its participation in diverse chemical transformations, such as Diels–Alder reactions yielding polyfunctional dibenzofurans [1], and its role as a precursor in the catalytic synthesis of the natural product ambofuranol . While the benzofuran class is broadly recognized for anti-inflammatory, antitumor, and antimicrobial properties [2], the specific positioning of the methoxy group in 3-methoxybenzofuran confers unique chemical reactivity and pharmacological properties that differentiate it from other regioisomers and unsubstituted analogs.

3-Methoxybenzofuran (63923-68-2) vs. General Benzofurans: Why Substitution Fails in Precision Applications


Generic substitution of benzofuran derivatives is scientifically unsound due to the profound influence of substituent identity and position on both chemical reactivity and biological target engagement. The 3-methoxy substitution fundamentally alters the compound's electronic profile and steric bulk compared to the unsubstituted benzofuran, 2-methoxybenzofuran, or 5-methoxybenzofuran, leading to distinct reaction outcomes and pharmacological profiles. Specifically, the 3-methoxy group directs C-protonation as the rate-limiting step in acid-catalyzed hydrolysis, a mechanism not shared by other heterocyclic enol ethers [1]. Furthermore, SAR analyses of benzofuran-based pharmacophores demonstrate that the precise positioning of methoxy groups (e.g., C-3 vs. C-6 vs. C-2) is a critical determinant of enzyme inhibitory potency and selectivity, with variations leading to orders-of-magnitude differences in activity against targets like CYP2A6 [2] and MAO-B [3]. Therefore, substituting 3-methoxybenzofuran with a regioisomer or a general 'benzofuran derivative' without rigorous experimental validation would introduce unacceptable variability and risk into any synthetic route or biological assay.

Quantitative Evidence for Selecting 3-Methoxybenzofuran (63923-68-2) over Structural Analogs


Hydrolytic Stability of 3-Methoxybenzofuran vs. 3-Methoxyindene in Acidic Environments

In hydronium-ion catalyzed hydrolysis, 3-methoxybenzofuran exhibits a rate-limiting C-protonation step, a mechanistic feature that distinguishes it from structurally similar heterocyclic enol ethers. A direct kinetic comparison against the carbocyclic analog 3-methoxyindene reveals a substantial difference in reactivity, underscoring the unique electronic influence of the benzofuran ring oxygen. The hydrolysis of 3-methoxybenzofuran is 2100 times slower than that of 3-methoxyindene [1].

Kinetic Studies Reaction Mechanism Enol Ethers

CYP2A6 Inhibitory Potency: 4-Methoxybenzofuran as a Comparator for 3-Methoxybenzofuran Scaffold Utility

While direct IC50 data for unsubstituted 3-methoxybenzofuran against CYP2A6 is not available in the source literature, the activity of the closely related 4-methoxybenzofuran (4-MB) provides critical class-level insight into the impact of methoxy substitution on potency. 4-Methoxybenzofuran exhibits an IC50 of 2.20 µM against human CYP2A6, positioning it as a moderately potent inhibitor [1]. This contrasts with more potent fused-ring benzofuran derivatives like methoxalen (IC50 = 0.47 µM) and menthofuran (IC50 = 1.27 µM) [1]. This data establishes that a simple methoxybenzofuran scaffold, like 3-methoxybenzofuran, can achieve micromolar inhibitory activity against this pharmacologically relevant target. The SAR analysis further indicates that the position of the methoxy group is a key determinant of potency, as 4,6-dimethoxybenzofuran (3f) exhibited poor inhibitory activity [2], suggesting that the mono-methoxy substitution pattern of 3-methoxybenzofuran is a distinct and potentially advantageous scaffold for CYP2A6 modulation.

CYP2A6 Inhibition Enzyme Assay Drug Metabolism

MAO-B Inhibitory Activity of 2-Arylbenzofuran Scaffolds Bearing Methoxy Groups

The benzofuran scaffold is a proven pharmacophore for monoamine oxidase B (MAO-B) inhibition, a key target in Parkinson's disease. A comparative study of 2-arylbenzofurans and 3-arylcoumarins demonstrated that the methoxy substitution pattern is critical for activity. The most potent benzofuran derivative, 5-nitro-2-(4-methoxyphenyl)benzofuran, exhibited an IC50 of 140 nM against MAO-B [1]. While this compound is more complex than 3-methoxybenzofuran, the SAR evidence strongly indicates that the methoxyphenyl and benzofuran core are both essential for high potency. The data shows that the 2-arylbenzofuran class, which includes methoxy-substituted variants, can achieve nanomolar potency and selectivity over MAO-A, a feature not present in unsubstituted benzofuran. This positions 3-methoxybenzofuran as a valuable, simplified starting point for further elaboration into potent, selective MAO-B inhibitors.

MAO-B Inhibition Neurological Disorders SAR Analysis

Synthetic Utility: One-Step Conversion to Polyfunctional Dibenzofurans via Methanol Elimination

3-Methoxy-2-vinylbenzofurans, which can be derived from 3-methoxybenzofuran, undergo a unique Diels-Alder addition with acetylenic dienophiles. This reaction is accompanied by the elimination of methanol, providing a direct and efficient route to polyfunctional dibenzofurans [1]. This synthetic pathway is not available for unsubstituted 2-vinylbenzofurans, which lack the leaving group necessary for rearomatization. The elimination of methanol is a key step that drives the reaction forward and simplifies the product purification. In contrast, the reaction of 2-vinylbenzofurans with ethylenic dienophiles yields 1,4-dihydrodibenzofurans, which require an additional dehydrogenation step to achieve full aromaticity, adding complexity to the synthesis.

Synthetic Methodology Diels-Alder Dibenzofuran Synthesis

Antimicrobial Activity of 3-Methoxybenzofuran-Derived Sulfides and Disulfides

Derivatization of 3-methoxybenzofuran at the 2-position with 4'-aryl-1',2',4'-triazole-5'-yl moieties yields bis-sulfides and disulfides that exhibit appreciable antibacterial activity [1]. While the original report from 2008 does not provide quantitative MIC values against specific strains, the study confirms that the 3-methoxybenzofuran core serves as an effective scaffold for generating bioactive heterocyclic compounds. This finding is consistent with broader SAR analyses indicating that the presence of a methoxy group on the benzofuran nucleus contributes significantly to antimicrobial potency [2]. In contrast, unsubstituted benzofuran-derived sulfides or those with alternative substitution patterns (e.g., halogen-only) may not achieve the same level of activity, highlighting the specific contribution of the 3-methoxy group to the observed bioactivity.

Antibacterial Sulfide Synthesis Heterocyclic Chemistry

Recommended Application Scenarios for 3-Methoxybenzofuran (CAS 63923-68-2) in Research and Development


Medicinal Chemistry: Lead Optimization for CYP2A6 Inhibitors

3-Methoxybenzofuran serves as an ideal starting point for developing selective CYP2A6 inhibitors. As demonstrated by the 4-methoxybenzofuran analog (IC50 = 2.20 µM) [1], this class of mono-methoxybenzofurans exhibits promising micromolar inhibitory activity. Researchers can leverage the 3-methoxybenzofuran scaffold to synthesize focused libraries with variations at the 2-, 4-, 5-, 6-, and 7-positions to optimize potency and selectivity over other CYP isoforms. This is a high-value application for programs in smoking cessation and lung cancer chemoprevention, where CYP2A6 inhibition is a clinically validated strategy [1].

Organic Synthesis: Streamlined Access to Polyfunctional Dibenzofurans

For synthetic chemists, 3-methoxybenzofuran is a strategically chosen intermediate. Its conversion to 3-methoxy-2-vinylbenzofuran enables a Diels-Alder reaction with acetylenic dienophiles that eliminates methanol in situ to directly yield aromatic dibenzofurans [2]. This one-pot rearomatization avoids the need for a separate oxidation step, which is required when using unsubstituted 2-vinylbenzofurans. This translates to higher synthetic efficiency, better atom economy, and reduced purification burden, making 3-methoxybenzofuran the preferred building block for constructing complex dibenzofuran-based materials or natural product analogs.

Chemical Biology: Development of Novel Antibacterial Sulfur Heterocycles

Investigators targeting antimicrobial resistance can utilize 3-methoxybenzofuran as a core scaffold for generating sulfur-containing heterocycles. The established synthesis of 3-methoxybenzofuran-derived bis-sulfides and disulfides, which demonstrate appreciable antibacterial activity [3], provides a validated pathway. The 3-methoxy group is believed to contribute to the overall potency of these derivatives [4], making 3-methoxybenzofuran a more suitable starting material than benzofuran itself for exploring this chemical space. This application is particularly relevant for projects seeking novel mechanisms of action against drug-resistant bacterial strains.

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